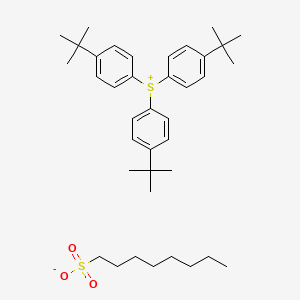
Tris(4-tert-butylphenyl)sulfanium octane-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(4-tert-butylphenyl)sulfanium octane-1-sulfonate is an organic compound known for its unique chemical properties and applications. It is often used in various industrial and scientific research fields due to its stability and reactivity. The compound is characterized by its molecular structure, which includes three tert-butylphenyl groups attached to a sulfanium ion, and an octane-1-sulfonate group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tris(4-tert-butylphenyl)sulfanium octane-1-sulfonate typically involves the reaction of 4-tert-butylphenyl compounds with sulfur-containing reagents under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or ether, and requires precise temperature and pressure control to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined and subjected to specific reaction conditions. The process may include steps such as purification and crystallization to achieve high purity levels required for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: Tris(4-tert-butylphenyl)sulfanium octane-1-sulfonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanium ion to a sulfide.
Substitution: The tert-butylphenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitro compounds are used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups onto the phenyl rings .
Wissenschaftliche Forschungsanwendungen
Tris(4-tert-butylphenyl)sulfanium octane-1-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a cationic photoinitiator and photoacid generator in polymerization reactions.
Biology: The compound’s stability and reactivity make it useful in biochemical assays and studies involving sulfur-containing compounds.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and diagnostic agents.
Wirkmechanismus
The mechanism by which Tris(4-tert-butylphenyl)sulfanium octane-1-sulfonate exerts its effects involves the generation of reactive intermediates upon exposure to light or other stimuli. These intermediates can initiate polymerization reactions or interact with biological molecules. The molecular targets and pathways involved include the activation of specific chemical bonds and the formation of new molecular structures .
Vergleich Mit ähnlichen Verbindungen
- Tris(4-tert-butylphenyl)sulfonium nonaflate
- Tris(4-tert-butylphenyl)sulfonium triflate
- Triphenylsulfonium triflate
- Bis(4-tert-butylphenyl)iodonium triflate
Comparison: Compared to these similar compounds, Tris(4-tert-butylphenyl)sulfanium octane-1-sulfonate is unique due to its specific sulfonate group, which imparts distinct solubility and reactivity characteristics. This makes it particularly suitable for applications requiring high stability and precise control over chemical reactions .
Eigenschaften
CAS-Nummer |
444617-77-0 |
|---|---|
Molekularformel |
C38H56O3S2 |
Molekulargewicht |
625.0 g/mol |
IUPAC-Name |
octane-1-sulfonate;tris(4-tert-butylphenyl)sulfanium |
InChI |
InChI=1S/C30H39S.C8H18O3S/c1-28(2,3)22-10-16-25(17-11-22)31(26-18-12-23(13-19-26)29(4,5)6)27-20-14-24(15-21-27)30(7,8)9;1-2-3-4-5-6-7-8-12(9,10)11/h10-21H,1-9H3;2-8H2,1H3,(H,9,10,11)/q+1;/p-1 |
InChI-Schlüssel |
UXKTWARIFWAALE-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCS(=O)(=O)[O-].CC(C)(C)C1=CC=C(C=C1)[S+](C2=CC=C(C=C2)C(C)(C)C)C3=CC=C(C=C3)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















